molecular formula C26H62Br2N4O6P2 B12817427 Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) CAS No. 20021-05-0

Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide)

Cat. No.: B12817427
CAS No.: 20021-05-0
M. Wt: 748.5 g/mol
InChI Key: LBXJENYLFRHTAU-UHFFFAOYSA-L
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Description

Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) is a quaternary ammonium compound known for its antimicrobial properties. It is used in various applications, including disinfectants and antiseptics, due to its ability to disrupt microbial cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) typically involves the quaternization of tertiary amines with halocarbons. The process includes the following steps:

    Starting Materials: Hexamethylene diamine, dimethylamine, and diisopropylphosphonoaminoethyl bromide.

    Reaction Conditions: The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.

    Quaternization: The tertiary amines are alkylated with diisopropylphosphonoaminoethyl bromide to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound involves large-scale quaternization reactions in batch or continuous reactors. The process is optimized for high yield and purity, with careful control of reaction temperature, solvent choice, and purification steps.

Chemical Reactions Analysis

Types of Reactions

Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromide sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.

Major Products

    Oxidation: Oxidized quaternary ammonium derivatives.

    Reduction: Reduced forms of the original compound.

    Substitution: Substituted quaternary ammonium compounds with different anions.

Scientific Research Applications

Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions and antimicrobial activity.

    Medicine: Investigated for its potential use in antimicrobial therapies and disinfectants.

    Industry: Utilized in the formulation of cleaning agents, disinfectants, and preservatives.

Mechanism of Action

The compound exerts its effects primarily through the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.

    Dodecylbenzenesulfonic acid: A surfactant with antimicrobial activity.

Uniqueness

Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) is unique due to its specific structure, which provides enhanced antimicrobial activity and stability compared to other quaternary ammonium compounds. Its dual phosphonoaminoethyl groups contribute to its effectiveness in disrupting microbial cell membranes.

Properties

CAS No.

20021-05-0

Molecular Formula

C26H62Br2N4O6P2

Molecular Weight

748.5 g/mol

IUPAC Name

2-[di(propan-2-yloxy)phosphorylamino]ethyl-[6-[2-[di(propan-2-yloxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide

InChI

InChI=1S/C26H62N4O6P2.2BrH/c1-23(2)33-37(31,34-24(3)4)27-17-21-29(9,10)19-15-13-14-16-20-30(11,12)22-18-28-38(32,35-25(5)6)36-26(7)8;;/h23-26H,13-22H2,1-12H3,(H,27,31)(H,28,32);2*1H/q+2;;/p-2

InChI Key

LBXJENYLFRHTAU-UHFFFAOYSA-L

Canonical SMILES

CC(C)OP(=O)(NCC[N+](C)(C)CCCCCC[N+](C)(C)CCNP(=O)(OC(C)C)OC(C)C)OC(C)C.[Br-].[Br-]

Origin of Product

United States

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